molecular formula C9H10BrN B12439455 1-(2-Bromophenyl)prop-2-EN-1-amine

1-(2-Bromophenyl)prop-2-EN-1-amine

Cat. No.: B12439455
M. Wt: 212.09 g/mol
InChI Key: VKSFFOVXSJVUBT-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H10BrN It is a derivative of prop-2-en-1-amine, where a bromine atom is substituted at the second position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromophenyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-bromobenzyl chloride with propargylamine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromophenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromophenyl)prop-2-en-1-amine
  • 1-(4-Bromophenyl)prop-2-en-1-amine
  • 1-(2-Chlorophenyl)prop-2-en-1-amine
  • 1-(2-Fluorophenyl)prop-2-en-1-amine

Uniqueness

1-(2-Bromophenyl)prop-2-en-1-amine is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the bromine atom at the second position may enhance its ability to participate in specific chemical reactions and interactions compared to its isomers .

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

1-(2-bromophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10BrN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2

InChI Key

VKSFFOVXSJVUBT-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1Br)N

Origin of Product

United States

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